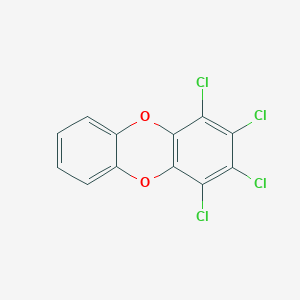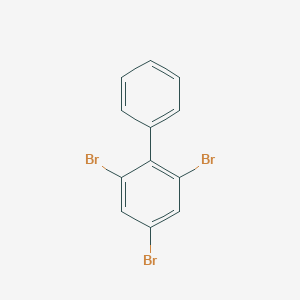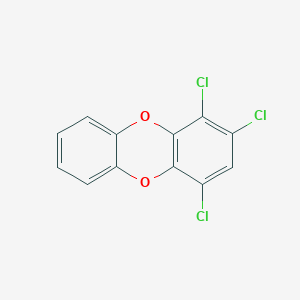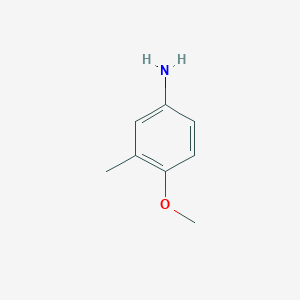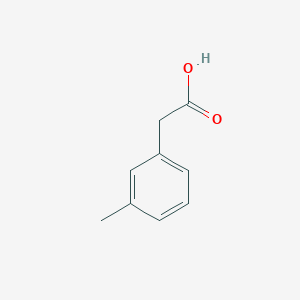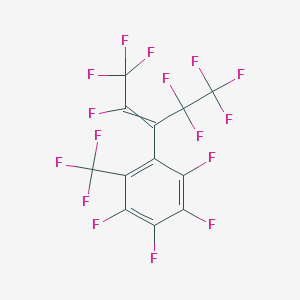
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been extensively studied in scientific research. DMBA is commonly used as a carcinogen in laboratory experiments to induce tumors in animals, particularly in mammary glands. The compound has also been shown to have potential as an anti-cancer agent in certain contexts.
Mécanisme D'action
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is metabolized by cytochrome P450 enzymes in the liver, generating reactive intermediates that can bind to DNA and cause mutations. The compound has been shown to induce DNA damage and activate oncogenes, leading to the development of tumors. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development.
Effets Biochimiques Et Physiologiques
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to inhibit cell proliferation and angiogenesis, which can help prevent the growth and spread of tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to induce DNA damage and activate DNA repair mechanisms, which can help prevent cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high potency for inducing tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been extensively studied, and there is a large body of literature on its effects on cancer development. However, there are also several limitations to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments. The compound can be toxic to animals, and its effects can vary depending on the species, strain, and dose used. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one-induced tumors may not accurately reflect the development and progression of human cancers.
Orientations Futures
There are several future directions for research on 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one. One area of research is to investigate the mechanisms by which 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one induces DNA damage and activates oncogenes, which could lead to the development of new cancer therapies. Another area of research is to study the effects of 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one on other organs, such as the lung and liver, and to investigate the potential for 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one to induce cancer in humans. Finally, there is a need for more research on the limitations and potential alternatives to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments.
Méthodes De Synthèse
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one can be synthesized through several methods, including the oxidation of 3-methylcholanthrene or the reduction of 9,10-epoxy-9,10-dihydro-3-methylcholanthrene. The most commonly used method involves the oxidation of 3-methylcholanthrene with potassium permanganate in acetic acid.
Applications De Recherche Scientifique
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is extensively used in scientific research as a carcinogen to induce tumors in animals for the study of cancer development and progression. The compound has been shown to induce mammary gland tumors in rats, mice, and other animals, making it a valuable tool for studying breast cancer. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been used to study the effects of carcinogens on other organs, such as the lung and liver.
Propriétés
Numéro CAS |
127861-40-9 |
|---|---|
Nom du produit |
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one |
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
9,10-dihydroxy-3-methyl-9,10-dihydro-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H16O3/c1-10-2-3-11-8-15-12-6-7-17(22)21(24)14(12)5-4-13(15)16-9-18(23)19(10)20(11)16/h2-8,17,21-22,24H,9H2,1H3 |
Clé InChI |
UALOIRUKSTWXFU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
SMILES canonique |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
Synonymes |
9,10-dihydroxy-3MC-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, (9S-trans) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



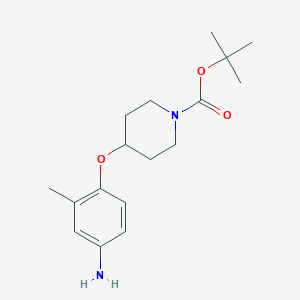
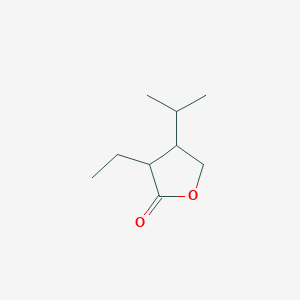
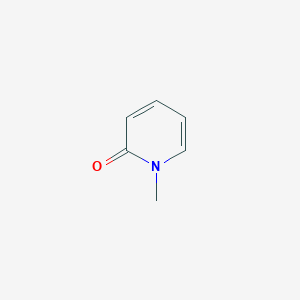
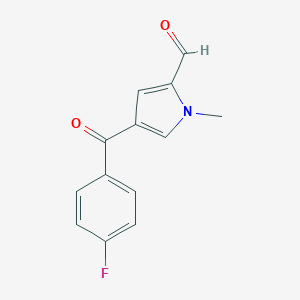
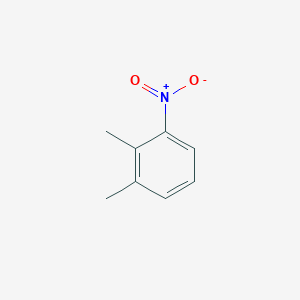
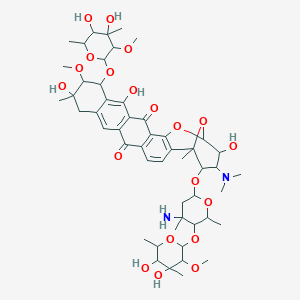

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
